"2-Chloro-5-(trifluoromethyl)nicotinamide" molecular structure and conformation
"2-Chloro-5-(trifluoromethyl)nicotinamide" molecular structure and conformation
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Chloro-5-(trifluoromethyl)nicotinamide
Executive Summary & Molecular Architecture
2-Chloro-5-(trifluoromethyl)nicotinamide is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of agrochemicals (e.g., neonicotinoid alternatives) and pharmaceutical kinase inhibitors.[1] Its value lies in its bifunctional reactivity : the electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (
The molecule is defined by a "Push-Pull-Steric" dynamic:
-
Electronic Pull: The 5-trifluoromethyl (
) group and the pyridine nitrogen strongly withdraw electron density, activating the ring. -
Steric Strain: The bulky 2-chloro substituent forces the 3-carboxamide group out of planarity, creating a distinct conformational "twist" that influences binding affinity and solubility.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 224.57 g/mol |
| Precursor CAS | 505084-59-3 (Corresponding Acid) |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | ~13.5 (Amide NH), Pyridine N is weakly basic due to EWGs |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water |
Conformational Analysis: The Ortho-Effect
The structural integrity of this molecule is governed by the steric clash between the chlorine atom at position 2 and the amide group at position 3. Unlike unsubstituted nicotinamide, where the amide can achieve near-coplanarity with the ring to maximize resonance, the 2-chloro substituent introduces a significant energy barrier.[1]
Structural Logic Diagram
The following diagram illustrates the electronic vectors and steric forces defining the molecule's reactivity.
Figure 1: Electronic and steric map of 2-Chloro-5-(trifluoromethyl)nicotinamide. The red dashed line indicates electron withdrawal, while the white dotted line represents the steric clash forcing non-planarity.
The "Twist" Mechanism: Crystallographic studies of analogous ortho-chloro nicotinamides reveal that the amide group rotates out of the pyridine plane by approximately 40–60 degrees . This twist disrupts the conjugation between the amide carbonyl and the pyridine ring, making the amide carbonyl slightly more electrophilic and the amine protons more acidic compared to planar analogs [1].
Synthetic Protocol: Acid Chloride Route
While hydrolysis of the corresponding nitrile is possible, the most robust laboratory-scale synthesis proceeds via the activation of 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).[1] This method avoids the harsh conditions of nitrile hydrolysis that might inadvertently displace the labile 2-chlorine.
Step-by-Step Methodology
Reagents:
-
Precursor: 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)[1]
-
Activator: Thionyl Chloride (
) (3.0 eq)[2] -
Catalyst: DMF (2-3 drops)[1]
-
Solvent: Toluene (Anhydrous)
-
Quench: Aqueous Ammonia (
) or Ammonia gas
Protocol:
-
Activation (Acid Chloride Formation):
-
Charge a flame-dried round-bottom flask with 2-Chloro-5-(trifluoromethyl)nicotinic acid and anhydrous toluene (5 mL/g).
-
Add catalytic DMF.
-
Add
dropwise at room temperature under atmosphere. -
Heat to reflux (110°C) for 3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of acid peak in HPLC.
-
Critical Step: Evaporate excess
and toluene under reduced pressure. Re-dissolve the crude acid chloride in dry THF or EtOAc.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C .
-
Slowly introduce ammonia (gas bubbling or dropwise addition of aqueous solution) while stirring vigorously.
-
Maintain temperature <10°C to prevent hydrolysis of the 2-Cl group (which is susceptible to
by ammonia at high temps). -
Stir for 1 hour at 0°C, then warm to room temperature.
-
-
Isolation:
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from the carboxylic acid precursor to the final amide.
Reactivity & Applications: The Advantage
The 2-position of this molecule is a "hotspot" for Nucleophilic Aromatic Substitution (
Key Transformation: Synthesis of Functionalized Nicotinamides Researchers utilize this scaffold to introduce complex amines. For example, displacing the 2-Cl with a primary amine yields 2-amino-nicotinamides, which are precursors to pyrido[2,3-d]pyrimidines (common kinase inhibitor cores).[1]
-
Reaction Condition:
(1.1 eq), (2.0 eq), DMF, 60-80°C.[1] -
Observation: The reaction is generally cleaner and faster than with non-fluorinated analogs due to the strong electron-withdrawing nature of the
group [2].
Reactivity Logic Diagram
Figure 3: Mechanism of Nucleophilic Aromatic Substitution (
References
-
De Souza, M. V. N., et al. (2005).[1][3] Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C.
-
Sokolenko, T. M., et al. (2024).[1][4] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.
-
PubChem Database. (2025).[5] 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).[1][6] National Library of Medicine.
-
Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)nicotinic acid Product Data. [6]
Sources
- 1. 2-Chloronicotinamide | 10366-35-5 [chemicalbook.com]
- 2. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]
- 3. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-(trifluoromethyl)nicotinamide | C7H4ClF3N2O | CID 2778438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-(trifluoromethyl)nicotinic acid | CAS 505084-59-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
